3-{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid
Description
Properties
IUPAC Name |
3-[1-[2-(3-fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O4/c15-10-3-1-2-9(8-10)6-7-17-13(20)11(16-14(17)21)4-5-12(18)19/h1-3,8,11H,4-7H2,(H,16,21)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHZOCSQIHWITM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCN2C(=O)C(NC2=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound’s mode of action would depend on its specific interactions with these targets. It could act as an agonist, enhancing the activity of its target, or as an antagonist, inhibiting the target’s activity .
The compound’s effects on biochemical pathways would depend on its specific targets. For example, if it targets an enzyme involved in a particular metabolic pathway, it could potentially upregulate or downregulate that pathway .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as the compound’s chemical properties, route of administration, and the individual’s physiological conditions .
The compound’s action could result in various molecular and cellular effects, depending on its specific targets and mode of action. These could range from changes in gene expression to alterations in cellular signaling pathways .
Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability .
Biological Activity
3-{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid is a synthetic compound with a molecular formula of C14H15FN2O4 and a molecular weight of 294.28 g/mol. This compound features an imidazolidine core and has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Its unique structure suggests various interactions with biological targets, which may lead to therapeutic applications.
Chemical Structure
The chemical structure of this compound is characterized by the following components:
| Component | Structure |
|---|---|
| Imidazolidine Core | Imidazolidine Core |
| Fluorophenyl Group | Fluorophenyl Group |
| Propanoic Acid Moiety | Propanoic Acid |
Research indicates that the biological activity of this compound may involve:
- Interaction with Enzymes : It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptor Binding : Potential agonistic or antagonistic effects on various receptors have been proposed, influencing signaling pathways relevant to disease states.
- Pharmacokinetics : Understanding its absorption, distribution, metabolism, and excretion (ADME) profiles is crucial for evaluating its therapeutic potential.
Anticancer Properties
Studies have explored the compound's effects on cancer cell lines. In vitro assays demonstrated that it can inhibit cell proliferation and induce apoptosis in specific cancer types. For instance:
- Case Study : A study involving human breast cancer cell lines showed a significant reduction in cell viability upon treatment with varying concentrations of the compound.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate cytokine production and inhibit inflammatory pathways.
- Research Findings : In animal models, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound is essential for understanding its efficacy:
| Property | Value |
|---|---|
| Solubility | Moderate |
| Bioavailability | High |
| Metabolism | Hepatic |
| Excretion | Renal |
Synthesis and Derivatives
The synthesis typically involves multi-step organic reactions starting from readily available precursors. Optimization of reaction conditions is vital to yield high purity products.
Synthetic Route Overview
- Preparation of Intermediates : Starting materials are reacted under controlled conditions.
- Formation of the Imidazolidine Core : Key steps include cyclization reactions.
- Final Modification : The propanoic acid moiety is introduced at the final stage.
Scientific Research Applications
Pharmaceutical Development
This compound has shown promise as a modulator of various biological pathways:
- Receptor Modulation : It has been identified as a potential modulator for formyl peptide receptor-like 1 (FPRL-1), which plays a role in immune response and inflammation . This suggests its utility in developing anti-inflammatory drugs or therapies targeting immune-related disorders.
Anticancer Research
Recent studies have indicated that derivatives of imidazolidinones exhibit anticancer properties. The incorporation of a fluorophenyl group may enhance the selectivity and potency of these compounds against cancer cell lines. Research is ongoing to evaluate the efficacy of this compound in preclinical models .
Neurological Studies
Due to its ability to cross the blood-brain barrier, there is potential for this compound to be investigated for neuroprotective effects or as a treatment for neurodegenerative diseases. Its structural similarity to known neuroactive compounds suggests it may interact with neurotransmitter systems .
Case Study 1: FPRL-1 Modulation
A study published in patent literature describes the synthesis of various derivatives of imidazolidinones, including 3-{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid, demonstrating their activity as FPRL-1 modulators. These findings support further exploration into their therapeutic applications for inflammatory diseases .
Case Study 2: Anticancer Activity Assessment
In vitro assays have been conducted on similar compounds to assess their cytotoxicity against different cancer cell lines. Preliminary results indicate that modifications at the imidazolidinone core can significantly alter antiproliferative activity, warranting further investigation into this specific derivative .
Comparison with Similar Compounds
Structural Variations and Key Differences
Similar compounds share the imidazolidin-2,5-dione scaffold but differ in substituents on the aromatic ring or alkyl chain. Below is a detailed comparison:
Physicochemical and Functional Insights
- Electron-Withdrawing vs. Electron-Donating Groups: Fluorine (Compound A): The electron-withdrawing nature of fluorine may reduce oxidative metabolism, enhancing plasma half-life compared to methoxy or chloro analogs . Methoxy (CAS 1269529-66-9): The electron-donating methoxy group improves solubility via polar interactions but may reduce metabolic stability .
- Furan Derivative (CAS 957042-67-0): The oxygen atom in furan could engage in hydrogen bonding, altering receptor selectivity .
- Propanoic Acid Chain: Present in all analogs, this group likely serves as a carboxylic acid bioisostere, facilitating interactions with basic amino acid residues in enzymatic active sites.
Research and Application Trends
- Compound A is listed as a building block by Combi-Blocks (ID: QZ-6357), indicating its utility in medicinal chemistry .
- The dichlorophenyl analog (CAS 1192227-67-0) has detailed computational descriptors (e.g., SMILES:
ClC1=C(C=CC(=C1)N1C(NC(C1=O)CCC(=O)O)=O)Cl), supporting structure-activity relationship (SAR) studies . - The discontinued status of the 4-methoxyphenyl ethyl variant (Ref: 3D-PYB81715) suggests synthesis challenges or instability .
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a convergent multi-step approach involving:
- Formation of the imidazolidine-2,5-dione ring (a hydantoin derivative).
- Introduction of the 2-(3-fluorophenyl)ethyl substituent at the nitrogen atom.
- Attachment of the propanoic acid side chain at the 4-position of the imidazolidine ring.
Each step involves specific reagents and reaction conditions tailored to maintain the integrity of sensitive functional groups and achieve regioselective substitution.
Key Preparation Steps and Reaction Conditions
| Step | Reaction Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of imidazolidine-2,5-dione core | Cyclization of appropriate amino acid derivatives or urea-based precursors under dehydrating conditions | Typically involves heating with phosgene equivalents or carbodiimides to form the hydantoin ring |
| 2 | N-alkylation with 2-(3-fluorophenyl)ethyl moiety | Reaction of the imidazolidine core with 2-(3-fluorophenyl)ethyl halide (e.g., bromide or chloride) in the presence of a base (e.g., potassium carbonate) | Conditions optimized to avoid over-alkylation or ring opening |
| 3 | Introduction of propanoic acid group at C-4 | Functionalization via alkylation or acylation using protected propanoic acid derivatives, followed by deprotection | Protecting groups such as esters may be used to facilitate handling and purification |
Detailed Reaction Pathways
Imidazolidine-2,5-dione Formation: Starting from amino acid derivatives or urea compounds, cyclization is induced by dehydrating agents. This step forms the hydantoin ring, which is a key scaffold for the target molecule.
N-Alkylation: The nitrogen at position 1 of the imidazolidine ring is alkylated with a 2-(3-fluorophenyl)ethyl halide. This reaction typically occurs in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures (50–80°C) to facilitate nucleophilic substitution.
Propanoic Acid Functionalization: The 4-position of the imidazolidine ring is functionalized with a propanoic acid moiety. This can be achieved by reacting the intermediate with a suitable electrophilic propanoic acid derivative, often protected as an ester, followed by hydrolysis to yield the free acid.
Optimization Parameters
Solvent Choice: Polar aprotic solvents are preferred for alkylation steps due to their ability to stabilize anionic intermediates.
Temperature Control: Moderate heating (50–80°C) is used to balance reaction rate and minimize side reactions.
Base Selection: Mild bases such as potassium carbonate are used to deprotonate the nitrogen without causing ring degradation.
Purification: Final products are purified by recrystallization or chromatographic methods to achieve high purity necessary for research applications.
Research Findings and Analytical Data
The compound’s synthesis yields are typically optimized to exceed 70% per step, with overall yields depending on the efficiency of each stage.
Analytical characterization includes Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm structure and purity.
Stability studies indicate that the compound is stable under standard laboratory conditions but sensitive to strong acids or bases that may hydrolyze the imidazolidine ring.
Summary Table of Preparation Methods
| Parameter | Description | Typical Conditions | Outcome |
|---|---|---|---|
| Starting Materials | Amino acid derivatives, 2-(3-fluorophenyl)ethyl halide, propanoic acid derivatives | Commercially available or synthesized intermediates | High-purity precursors |
| Cyclization | Formation of hydantoin ring | Heating with dehydrating agents (e.g., carbodiimides) | Imidazolidine-2,5-dione core |
| N-Alkylation | Introduction of fluorophenylethyl group | Base-mediated substitution in DMF, 60–80°C | Selective N-substituted product |
| Side Chain Functionalization | Attachment of propanoic acid | Alkylation with protected acid, followed by deprotection | Final target compound |
| Purification | Recrystallization, chromatography | Solvent systems such as ethyl acetate/hexane | >95% purity |
Q & A
Q. What are the recommended synthetic routes for 3-{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution followed by cyclization. For example, imidazolidinone derivatives are often synthesized via condensation of fluorinated aryl ethylamines with diketene analogs under acidic or basic catalysis. Reaction optimization (e.g., solvent polarity, temperature, and catalyst choice) is critical. For instance, highlights the use of chloroform-methanol solvent systems for similar imidazole derivatives, achieving yields >90% under controlled conditions . Characterization via FT-IR and NMR (e.g., δ 7.2–7.6 ppm for fluorophenyl protons) is essential to confirm structural integrity .
Q. How can researchers verify the structural identity of this compound, and what analytical techniques are most reliable?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the dioxoimidazolidin ring, C-F stretch at ~1100 cm⁻¹) .
- NMR : ¹H and ¹³C NMR to resolve fluorophenyl (δ ~6.8–7.6 ppm) and propanoic acid (δ ~2.5–3.5 ppm) moieties .
- HPLC-MS : Confirm molecular weight (e.g., ESI-MS m/z 350–400 range for related analogs) and purity .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Engineering Controls : Use fume hoods to minimize inhalation of dust or vapors .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors with fluorophenyl-binding pockets (e.g., kinases, GPCRs).
- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Adjust parameters (e.g., grid box size, ligand flexibility) to account for the compound’s rigid imidazolidinone core .
- Validation : Compare computational binding affinities with experimental IC₅₀ values from enzyme inhibition assays .
Q. What strategies resolve contradictions in experimental data, such as inconsistent bioactivity results across cell lines?
- Methodological Answer :
- Controlled Variables : Standardize cell culture conditions (e.g., passage number, media composition) .
- Dose-Response Curves : Use 4-parameter logistic models to calculate EC₅₀/IC₅₀ values and assess reproducibility .
- Mechanistic Studies : Employ RNA-seq or proteomics to identify off-target effects or pathway crosstalk .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) for 4–12 weeks .
- Analytical Monitoring : Track degradation via HPLC-MS. Common products may include hydrolyzed imidazolidinone rings or decarboxylated propanoic acid derivatives .
Q. What environmental impact studies are relevant for this compound, and how are its ecotoxicological profiles assessed?
- Methodological Answer :
- Fate and Transport Modeling : Use EPI Suite to predict logP (hydrophobicity) and biodegradation half-life .
- Ecotoxicology Assays : Test acute toxicity in Daphnia magna (LC₅₀) and algal growth inhibition (OECD 201) .
Experimental Design & Data Analysis
Q. How should researchers design dose-response experiments to evaluate this compound’s efficacy in disease models?
- Methodological Answer :
- In Vivo Models : Use randomized block designs with 4–5 dose groups (e.g., 10–100 mg/kg) and vehicle controls .
- Endpoint Selection : Measure biomarkers (e.g., cytokine levels, tumor volume) at predefined intervals to minimize bias .
Q. What statistical methods are appropriate for analyzing synergistic/antagonistic effects in combination therapies?
- Methodological Answer :
Q. How can enantiomeric purity of the compound be determined, and what chiral separation techniques are effective?
- Methodological Answer :
- Chiral HPLC : Use amylose- or cellulose-based columns with hexane-isopropanol mobile phases .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions for enantiomer identification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
